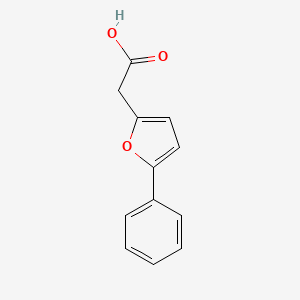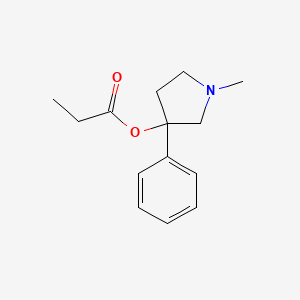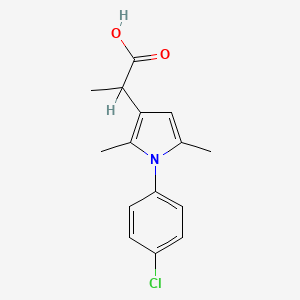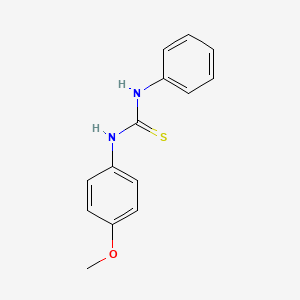
2-Furanacetic acid, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanacetic acid, 5-phenyl- is an organic compound characterized by a furan ring substituted with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanacetic acid, 5-phenyl- typically involves the reaction of furan derivatives with phenylacetic acid under specific conditions. One common method includes the use of a Suzuki-Miyaura coupling reaction, where a furan boronic acid derivative reacts with a phenyl halide in the presence of a palladium catalyst and a base . This reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of 2-Furanacetic acid, 5-phenyl- may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of biocatalytic methods is also being explored, which offers advantages such as mild reaction conditions, lower costs, and higher selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Furanacetic acid, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Furanacetic acid, 5-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furanacetic acid, 5-phenyl- involves its interaction with various molecular targets and pathways. The furan ring can participate in electron-donating interactions, while the phenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Furanacetic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
5-Phenyl-2-furoic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring.
Uniqueness: 2-Furanacetic acid, 5-phenyl- is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
19832-56-5 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(5-phenylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI Key |
BEJADIGQFSGSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
